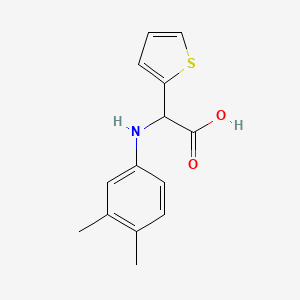
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one typically involves the reaction of 3-methylpyridin-2(1H)-one with 1-acetylpyrrolidine under specific conditions. One common method involves the use of a catalyst-free environment, where the reactants are heated together in a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridinone derivatives.
科学的研究の応用
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
N-pyridin-2-yl carbamates: These compounds also feature a pyridine ring and are used in similar synthetic applications.
Uniqueness
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a pyridinone core makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
5-(1-acetylpyrrolidin-2-yl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-10(7-13-12(8)16)11-4-3-5-14(11)9(2)15/h6-7,11H,3-5H2,1-2H3,(H,13,16) |
InChIキー |
AZTUGZPRVKPJFX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CNC1=O)C2CCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


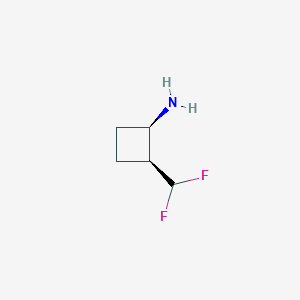
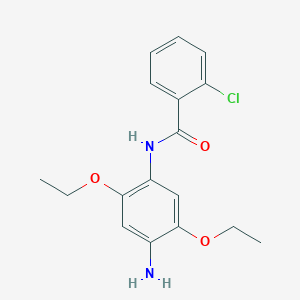
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
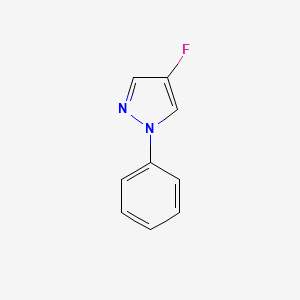
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
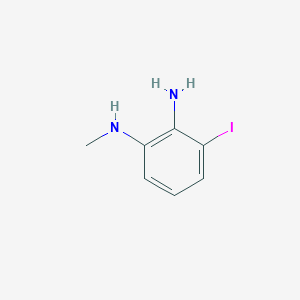
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
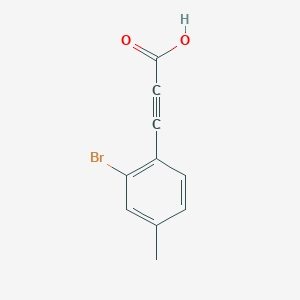
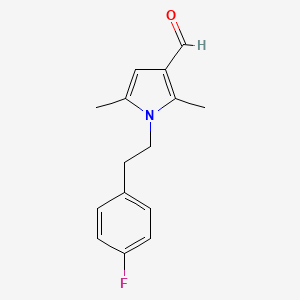
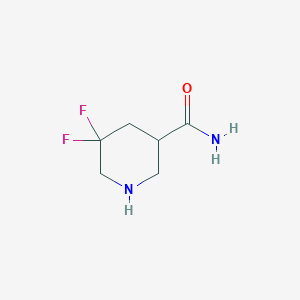
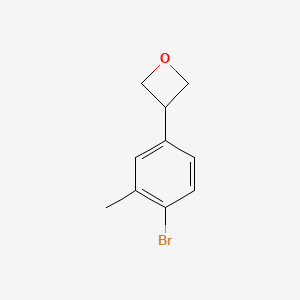
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)
